8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 6th position, along with an aldehyde group at the 2nd position, makes this compound unique and potentially useful in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure but with an ethyl group at the 2nd position instead of an aldehyde group.
Uniqueness
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2nd position, which allows for various chemical modifications and reactions. This structural feature makes it a versatile compound for use in different scientific and industrial applications .
Properties
IUPAC Name |
8-chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNBXFZPPDNBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724473 |
Source
|
Record name | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-64-9 |
Source
|
Record name | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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